
2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
The compound “2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of heteroleptic copper (II) complexes of the composition [Cu (L 1–5)Cl]X, where X = ClO4 and/or PF6 and [bis (2-ethyl-di (3,5-dimethyl-1H-pyrazol-1-yl))- (6-methyl- (2-pyridylmethyl))]amine (L1), were prepared and thoroughly characterized .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Aplicaciones Científicas De Investigación
Antipsychotic Potential
2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound related to 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, was found to exhibit an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a novel mechanism of action (Wise et al., 1987).
Synthesis and Coordination Chemistry
The synthesis and characterization of pyrazole-acetamide derivatives for coordination with metal ions, specifically Co(II) and Cu(II), were explored. These compounds demonstrated significant antioxidant activity, indicating potential applications in biochemistry and pharmacology (Chkirate et al., 2019).
Crystal Structure Analysis
The crystal structure and biological activity of a compound structurally similar to 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide were examined. This study highlights the relevance of such compounds in understanding molecular interactions and potential biological applications (Hu et al., 2016).
Biological Activities
Several derivatives of 1,5-dimethyl-1H-pyrazole, a structural analogue, have been explored for their biological activities. These compounds have shown a range of activities, including antibacterial, anti-inflammatory, and antitumor effects, suggesting the potential for developing new therapeutic agents (Al-Smaisim, 2012).
Anticancer Activity
Derivatives of pyrazole, related to 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results against various cancer cell lines, indicating potential applications in cancer research and therapy (Fahim et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVLBEGEXJPFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



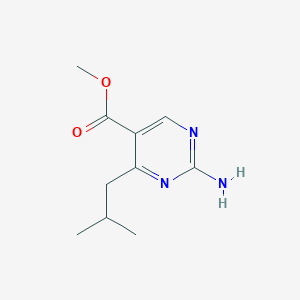
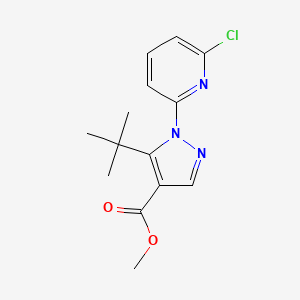

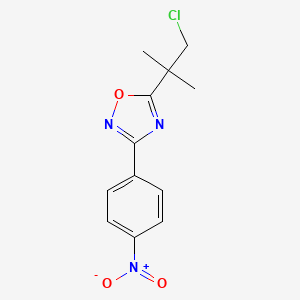


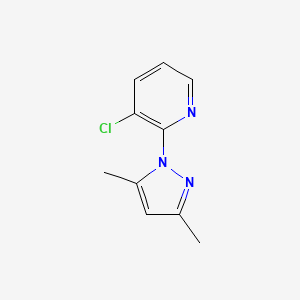

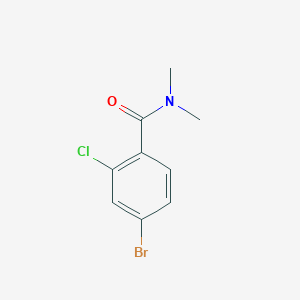

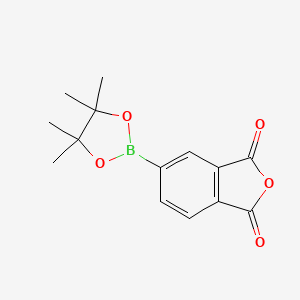
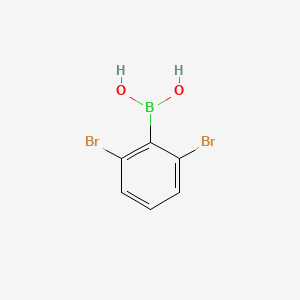

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)